molecular formula C22H20ClNO5 B11405266 methyl [9-(2-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(2-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11405266
M. Wt: 413.8 g/mol
InChI Key: HISFEPHAAIGFDZ-UHFFFAOYSA-N
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Description

METHYL 2-{9-[(2-CHLOROPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound featuring a chromeno[8,7-e][1,3]oxazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{9-[(2-CHLOROPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multi-step organic reactionsCommon reagents include acetic anhydride, chlorobenzene, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in reactors, ensuring high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{9-[(2-CHLOROPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

METHYL 2-{9-[(2-CHLOROPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-{9-[(2-CHLOROPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)acetate: Shares the 2-chlorophenyl group but lacks the complex chromeno[8,7-e][1,3]oxazin core.

    Indole derivatives: Similar in their heterocyclic structure but differ in their specific functional groups and biological activities.

Uniqueness

METHYL 2-{9-[(2-CHLOROPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

methyl 2-[9-[(2-chlorophenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C22H20ClNO5/c1-13-15-7-8-19-17(21(15)29-22(26)16(13)9-20(25)27-2)11-24(12-28-19)10-14-5-3-4-6-18(14)23/h3-8H,9-12H2,1-2H3

InChI Key

HISFEPHAAIGFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4Cl)CC(=O)OC

Origin of Product

United States

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